Biotinyl-6-aminoquinoline

描述

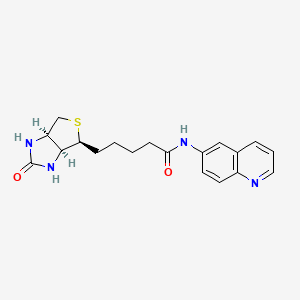

Structure

3D Structure

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDCDPSBDPBXMX-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919487 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91853-89-3 | |

| Record name | Biotinyl-6-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091853893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biotinyl-6-aminoquinoline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Biotinyl-6-aminoquinoline, a key fluorogenic substrate used in biochemical assays. It is intended for professionals in research and drug development who require detailed information on its chemical properties, synthesis, and applications, particularly in the study of enzyme kinetics and metabolic pathways.

Core Concepts: Chemical Structure and Properties

This compound, also known as B-6-AQ, is a synthetic derivative of biotin (B1667282) (Vitamin B7). Its structure consists of a biotin moiety linked via a pentanamide (B147674) spacer to a 6-aminoquinoline (B144246) fluorophore.[1] This design leverages the high specificity of the biotin group for biotin-binding proteins and enzymes, while the 6-aminoquinoline group provides a fluorescent signal upon cleavage.[1]

The enzymatic hydrolysis of the amide bond between the biotinyl group and the 6-aminoquinoline by the enzyme biotinidase releases the highly fluorescent 6-aminoquinoline molecule. This event forms the basis of its primary application in sensitive, real-time kinetic assays for biotinidase activity.[2][3][4]

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized below. This data is essential for laboratory handling, experimental design, and data interpretation.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide | [1][5] |

| Synonyms | B-6-AQ, BAQ | [1][5] |

| CAS Number | 91853-89-3 | [1][2][6] |

| Molecular Formula | C₁₉H₂₂N₄O₂S | [1][6][7] |

| Molecular Weight | 370.47 g/mol | [1][6] |

| Melting Point | >222°C (decomposes) | |

| Boiling Point | 741.6 ± 50.0 °C (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol; Limited solubility in aqueous buffers. | [1] |

| Appearance | White to Off-White Solid | |

| Storage Conditions | -20°C or 2-8°C, protect from light. | [2][6][7] |

Fluorescent Properties

The utility of this compound as a biochemical probe is derived from its fluorescent characteristics, which are activated upon enzymatic cleavage.

| Fluorescent Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | ~350 nm | [2][8][9] |

| Emission Maximum | ~550 nm | [2][8][9] |

Biological Context: The Biotin Cycle

This compound serves as an artificial substrate for biotinidase, a critical enzyme in the biotin cycle. Biotin is an essential cofactor for several carboxylase enzymes involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. After these carboxylases are proteolytically degraded, biotin is recycled from biocytin (B1667093) (biotin-lysine) and biotinyl-peptides by biotinidase. Understanding this pathway is crucial for interpreting data from biotinidase assays and for research into biotinidase deficiency, an inherited metabolic disorder.

References

- 1. This compound | 91853-89-3 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biotin tagging coupled with amino acid-coded mass tagging (BioCAT) for efficient and precise screening of interaction proteome in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive fluorimetric rate assay for biotinidase using a new derivative of biotin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C19H22N4O2S | CID 83881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. This compound | 91853-89-3 | FB151671 [biosynth.com]

- 9. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotinyl-6-aminoquinoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-6-aminoquinoline is a synthetic derivative of biotin (B1667282), an essential B vitamin. This molecule has garnered significant interest in the scientific community primarily for its utility as a fluorogenic substrate in enzymatic assays, particularly for the determination of biotinidase activity. Its unique fluorescent properties upon enzymatic cleavage make it a valuable tool for high-sensitivity and high-throughput screening applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its primary application, and a summary of its emerging roles in cancer research and biomarker discovery.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 91853-89-3 | N/A |

| Molecular Formula | C₁₉H₂₂N₄O₂S | N/A |

| Molecular Weight | 370.47 g/mol | [1] |

| Excitation Wavelength | 350 nm | [2] |

| Emission Wavelength | 550 nm | [2] |

Primary Application: Fluorometric Assay of Biotinidase Activity

This compound is most prominently used as a fluorogenic substrate for the enzyme biotinidase. Biotinidase is a critical enzyme responsible for the recycling of biotin in the body. Deficiency in this enzyme can lead to a range of neurological and cutaneous symptoms. The assay relies on the enzymatic cleavage of the amide bond in this compound by biotinidase, which releases the highly fluorescent molecule 6-aminoquinoline. The resulting fluorescence is directly proportional to the biotinidase activity.

Experimental Protocol: Fluorometric Biotinidase Activity Assay

This protocol outlines a general procedure for the determination of biotinidase activity in biological samples, such as serum or dried blood spots, using this compound.

Materials:

-

This compound solution (substrate)

-

Phosphate (B84403) buffer (pH 6.0)

-

Biological sample (e.g., serum, dried blood spot eluate)

-

Microplate reader with fluorescence detection capabilities (Excitation: 350 nm, Emission: 550 nm)

-

96-well black microplates

-

Trichloroacetic acid (TCA) solution (for reaction termination)

Procedure:

-

Sample Preparation:

-

For serum samples, dilute as necessary with phosphate buffer.

-

For dried blood spots, punch out a standardized disc and elute the proteins in phosphate buffer.

-

-

Reaction Setup:

-

In a 96-well black microplate, add a specific volume of the prepared sample to each well.

-

Prepare a blank control for each sample containing the sample and buffer but no substrate.

-

Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

-

-

Incubation:

-

Incubate the microplate at 37°C for a defined period (e.g., 60 minutes). The incubation time may need to be optimized based on the sample type and expected enzyme activity.

-

-

Reaction Termination:

-

Stop the reaction by adding a volume of TCA solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader at an excitation wavelength of 350 nm and an emission wavelength of 550 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank control from the corresponding sample reading.

-

Calculate the biotinidase activity based on a standard curve generated with known concentrations of 6-aminoquinoline. Activity is typically expressed as nmol of product formed per minute per milliliter of sample (nmol/min/mL).

-

Enzyme Kinetics

While it is established that Michaelis constants (Km) for biotinidase with this compound have been measured, specific values for Km and Vmax are not consistently reported across the literature and may vary depending on the experimental conditions and the source of the enzyme.[2] Researchers are advised to determine these kinetic parameters under their specific assay conditions for accurate characterization of the enzyme.

The Biotin Cycle and the Role of Biotinidase

The enzymatic activity of biotinidase is a crucial component of the biotin cycle, which ensures a continuous supply of free biotin for essential metabolic processes. The following diagram illustrates the central role of biotinidase in this cycle.

References

An In-Depth Technical Guide to the Mechanism of Action of Biotinyl-6-aminoquinoline as a Biotinidase Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-6-aminoquinoline is a crucial fluorogenic substrate extensively utilized in the determination of biotinidase activity. This technical guide delineates the mechanism of action of this compound, detailing the enzymatic cleavage by biotinidase and the subsequent fluorescence of the resulting product, 6-aminoquinoline (B144246). This document provides a comprehensive overview of the biochemical principles, quantitative data, and detailed experimental protocols for the application of this substrate in sensitive and specific biotinidase activity assays. Furthermore, it explores the broader context of biotinidase function within the biotin (B1667282) cycle and its clinical relevance in the diagnosis of biotinidase deficiency.

Introduction: The Role of Biotinidase and the Importance of its Measurement

Biotin, also known as vitamin H or B7, is an essential water-soluble vitamin that functions as a cofactor for four critical carboxylase enzymes involved in gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids.[1] Biotinidase (EC 3.5.1.12) is a ubiquitous mammalian enzyme that plays a pivotal role in the recycling of biotin.[1] Its primary function is to cleave biotin from biocytin (B1667093) (the product of the proteolytic degradation of holocarboxylases) and from dietary protein-bound biotin, thereby ensuring a continuous supply of the free vitamin for cellular processes.[1]

A deficiency in biotinidase activity leads to an inability to recycle biotin, resulting in multiple carboxylase deficiency. This autosomal recessive inherited disorder can cause severe neurological and cutaneous symptoms, including seizures, hypotonia, ataxia, skin rash, and hair loss.[2] Early diagnosis and treatment with biotin supplementation can prevent the onset of these symptoms. Consequently, the accurate and sensitive measurement of biotinidase activity is a cornerstone of newborn screening programs worldwide.[3]

Mechanism of Action of this compound

This compound is a synthetic substrate designed for the fluorometric measurement of biotinidase activity. The core of its mechanism lies in the enzymatic cleavage of an amide bond by biotinidase, which liberates the highly fluorescent molecule, 6-aminoquinoline.

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(Biotinidase)--> Biotin + 6-Aminoquinoline

In its bound state within the this compound molecule, the quinoline (B57606) moiety is non-fluorescent. Upon hydrolysis by biotinidase, the free 6-aminoquinoline is released, which exhibits strong fluorescence when excited by ultraviolet light. The intensity of this fluorescence is directly proportional to the amount of 6-aminoquinoline produced, and thus, to the activity of the biotinidase enzyme in the sample.[4]

This fluorometric approach offers significant advantages over older colorimetric methods, including increased sensitivity and specificity, and fewer interfering substances.[5]

Quantitative Data

While the search for specific Michaelis-Menten constants (Km and Vmax) for human serum biotinidase with this compound as a substrate did not yield precise numerical values in the reviewed literature, it is consistently reported that these parameters have been determined.[5] The limited solubility of synthetic substrates like this compound in aqueous buffers can present challenges in accurately determining Km and Vmax, often necessitating extrapolation methods.[5]

The fluorescence of the product, 6-aminoquinoline, is the key quantitative measure in this assay. The following table summarizes the spectral properties crucial for its detection.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 350 nm | [5][6] |

| Emission Wavelength (λem) | 550 nm | [5][6] |

It is noteworthy that some newborn screening kits may utilize slightly different filter sets. For instance, the PerkinElmer Neonatal Biotinidase Kit uses an excitation wavelength of 355 nm and an emission wavelength of 405 nm.[7]

Experimental Protocols

The determination of biotinidase activity using this compound can be performed using fluorometric or high-performance liquid chromatography (HPLC) methods.

Fluorometric Assay for Biotinidase Activity in Serum

This protocol outlines a general procedure for a fluorometric rate assay.

Reagents and Preparation:

-

Phosphate (B84403) Buffer: A 200 µmol potassium phosphate buffer at a pH of 6.0 is typically used.[8]

-

This compound Substrate Solution: The concentration of the substrate solution needs to be optimized for the specific assay conditions, taking into account its limited solubility.

-

6-Aminoquinoline Standard Solution: A stock solution of 6-aminoquinoline is prepared in an appropriate solvent and serially diluted to create a standard curve for fluorescence quantification.

-

Reaction Termination Reagent: Ethanol is commonly used to stop the enzymatic reaction.[8]

Procedure:

-

Sample Preparation: Serum samples are collected and stored appropriately.

-

Reaction Initiation: A defined volume of serum is added to the phosphate buffer pre-warmed to 37°C. The reaction is initiated by the addition of the this compound substrate solution.

-

Incubation: The reaction mixture is incubated at 37°C for a specific duration, typically 30 minutes.[8]

-

Reaction Termination: The enzymatic reaction is stopped by the addition of ethanol.[8]

-

Fluorescence Measurement: The fluorescence of the liberated 6-aminoquinoline is measured using a fluorometer with excitation and emission wavelengths set to approximately 350 nm and 550 nm, respectively.[5][6]

-

Quantification: The concentration of the produced 6-aminoquinoline is determined by comparing its fluorescence intensity to a standard curve generated from known concentrations of 6-aminoquinoline.

-

Calculation of Activity: Biotinidase activity is typically expressed in units such as nmol of product formed per minute per milliliter of serum (nmol/min/mL).

HPLC-Based Assay for Biotinidase Activity

An HPLC method offers a more specific and quantitative analysis by physically separating the substrate and product before detection.

Instrumentation and Columns:

-

A standard HPLC system equipped with a fluorescence detector is required.

-

A C18 reverse-phase column is commonly used for the separation.

Mobile Phase:

-

The mobile phase composition will depend on the specific column and instrumentation but generally consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Procedure:

-

Enzymatic Reaction: The enzymatic reaction is carried out as described in the fluorometric assay protocol.

-

Sample Preparation for HPLC: After stopping the reaction, the sample is typically centrifuged to remove precipitated proteins. The supernatant is then filtered before injection into the HPLC system.

-

HPLC Analysis: A defined volume of the prepared sample is injected onto the HPLC column. The substrate (this compound) and the product (6-aminoquinoline) are separated based on their differential retention times.

-

Fluorescence Detection: The eluting compounds are passed through the fluorescence detector, with excitation and emission wavelengths set for the detection of 6-aminoquinoline.

-

Quantification: The peak area of the 6-aminoquinoline is integrated and compared to a standard curve generated by injecting known concentrations of 6-aminoquinoline to determine the amount of product formed.

-

Calculation of Activity: The biotinidase activity is calculated based on the amount of product formed over the reaction time.

Signaling Pathways and Logical Relationships

The action of this compound as a substrate for biotinidase does not directly trigger a signaling cascade. Instead, its utility lies in quantifying the activity of an enzyme that is critical for a fundamental metabolic pathway known as the biotin cycle .

The Biotin Cycle

The biotin cycle is essential for maintaining a sufficient intracellular pool of free biotin.

Caption: The Biotin Cycle illustrates the recycling of biotin, a process critically dependent on the enzymatic activity of biotinidase.

Explanation of the Biotin Cycle Diagram:

-

Dietary Intake and Liberation: Biotin is ingested primarily bound to proteins. Biotinidase in the intestine liberates free biotin, which is then absorbed.

-

Holocarboxylase Synthesis: Free biotin is covalently attached to inactive apocarboxylases by the enzyme holocarboxylase synthetase (HCS), forming active holocarboxylases.

-

Metabolic Function: These active holocarboxylases participate in essential metabolic reactions.

-

Protein Turnover: As part of normal cellular protein turnover, holocarboxylases are degraded (proteolysis), releasing biocytin or biotinyl-peptides.

-

Biotin Recycling: Biotinidase then cleaves the amide bond in biocytin, releasing free biotin back into the cellular pool to be reutilized.

A deficiency in biotinidase disrupts this cycle, leading to a functional biotin deficiency and impaired carboxylase activity.

Experimental Workflow for Biotinidase Activity Assay

The logical flow of a typical biotinidase assay using this compound is depicted below.

Caption: A generalized workflow for the determination of biotinidase activity using this compound.

Conclusion

This compound serves as a highly effective and sensitive fluorogenic substrate for the measurement of biotinidase activity. Its mechanism of action, based on the enzymatic release of the fluorescent compound 6-aminoquinoline, provides a robust method for quantifying this clinically significant enzyme. The detailed protocols and understanding of the underlying biochemical principles presented in this guide are intended to support researchers, scientists, and drug development professionals in the accurate assessment of biotinidase function, contributing to the diagnosis and management of biotinidase deficiency and furthering research into biotin metabolism.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Biotinidase Deficiency: Prevalence, Impact And Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotinidase Deficiency Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 4. Recovery of enzyme activity in biotinidase deficient individuals during early childhood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved high-performance liquid chromatographic determination of biotinidase activity with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Improved Identification of Partial Biotinidase Deficiency by Newborn Screening Using Age-Related Enzyme Activity Cutoffs: Reduction of the False-Positive Rate | MDPI [mdpi.com]

- 8. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]

Biotinyl-6-aminoquinoline: A Technical Guide to its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-6-aminoquinoline is a synthetic derivative of biotin (B1667282), an essential B vitamin, and 6-aminoquinoline, a fluorescent compound. This molecule has garnered significant interest in the scientific community due to its utility as a fluorogenic substrate for the enzyme biotinidase. Deficiencies in biotinidase activity lead to an autosomal recessive metabolic disorder that can have severe neurological and cutaneous consequences. The enzymatic cleavage of this compound by biotinidase yields the highly fluorescent product 6-aminoquinoline, providing a sensitive and specific method for quantifying enzyme activity. Beyond its role in diagnostics, this compound has been explored for its potential in cancer research and as an inhibitor of quinolinate synthase, an enzyme involved in the de novo synthesis of NAD+. This technical guide provides an in-depth overview of the solubility of this compound, experimental protocols for its use, and its role in relevant biological pathways.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While precise quantitative solubility data is not extensively published, a qualitative understanding of its solubility in common laboratory solvents has been established through various sources.

Qualitative Solubility Profile

This compound exhibits low solubility in aqueous solutions, a characteristic attributed to its relatively hydrophobic structure which includes aromatic quinoline (B57606) and aliphatic biotin side chains[1]. Conversely, it is readily soluble in several organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Low / Insoluble | [1][2] |

| Methanol | Readily Soluble / Slightly Soluble | [1][3] |

| Chloroform | Readily Soluble | [1][2] |

| Ethanol | Readily Soluble | [1][2] |

| Benzene | Readily Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

Note: "Readily Soluble" and "Slightly Soluble" are qualitative descriptors and may vary between different sources and experimental conditions.

Quantitative Solubility Data

A comprehensive search of scientific literature and supplier databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound. The lack of precise values highlights a gap in the available physicochemical data for this compound. For researchers requiring exact concentrations, it is recommended to experimentally determine the solubility in the solvent of interest.

Experimental Protocols

Determination of this compound Solubility

For researchers needing to prepare solutions of this compound at specific concentrations, the following general protocol, adapted from standard laboratory methods for determining the solubility of chemical compounds, can be employed[4][5][6][7][8].

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Ethanol, Phosphate-buffered saline)

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath at 37°C

-

Microcentrifuge

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid does not dissolve, sonicate the mixture in a water bath for up to 5 minutes.

-

If the solid still persists, incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing.

-

-

Equilibration:

-

Allow the mixture to equilibrate at room temperature for a specified period (e.g., 24 hours) to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a spectrophotometer or fluorometer.

-

Measure the absorbance or fluorescence of the diluted solution. The excitation and emission maxima for this compound are approximately 350 nm and 550 nm, respectively[9].

-

Calculate the concentration of this compound in the supernatant using a standard curve prepared from known concentrations of the compound.

-

-

Expression of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Biotinidase Activity Assay

This compound is a key reagent in a sensitive fluorometric assay for determining biotinidase activity. The following is a generalized protocol based on established methods[10].

Principle: Biotinidase catalyzes the hydrolysis of this compound, releasing the fluorescent molecule 6-aminoquinoline. The rate of increase in fluorescence is directly proportional to the biotinidase activity in the sample.

Materials:

-

This compound solution (substrate)

-

Sample containing biotinidase (e.g., serum, plasma, dried blood spots)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 6.0)

-

Fluorometer with excitation at ~350 nm and emission at ~550 nm

-

96-well microplate (black, for fluorescence assays)

-

Incubator

Procedure:

-

Sample Preparation: Prepare samples (e.g., dilute serum in assay buffer).

-

Reaction Setup:

-

Pipette the prepared samples into the wells of the microplate.

-

Add the assay buffer to each well.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Add the this compound substrate solution to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorometer.

-

Measure the fluorescence intensity at regular intervals over a specific period.

-

-

Data Analysis:

-

Calculate the rate of change in fluorescence (Δfluorescence/Δtime).

-

Determine the biotinidase activity in the samples by comparing the rates to those of known standards.

-

Signaling Pathways and Experimental Workflows

Biotinidase Activity Assay Workflow

The experimental workflow for a typical biotinidase activity assay using this compound can be visualized as a series of sequential steps.

Caption: Workflow for Biotinidase Activity Assay.

Role in Cancer Research: PI3K/Akt/mTOR Signaling Pathway

Aminoquinolines, the class of compounds to which the fluorescent product of the biotinidase assay belongs, have been investigated for their anticancer properties. One of the key signaling pathways implicated in cancer cell proliferation, survival, and metabolism is the PI3K/Akt/mTOR pathway. While the direct effect of this compound on this pathway is not extensively detailed, the known interactions of other aminoquinolines provide a basis for a hypothetical mechanism of action.

References

- 1. Buy this compound | 91853-89-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 91853-89-3 [m.chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Determination of biotinidase activity with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Biotinyl-6-aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-6-aminoquinoline is a fluorescent, biotinylated biochemical reagent crucial for the sensitive determination of biotinidase activity.[1][2][3][4][5][6] Its utility in enzymatic assays and potential applications in other areas of biochemical research necessitate a thorough understanding of its stability and optimal storage conditions to ensure experimental accuracy and reproducibility. This guide provides a comprehensive overview of the known properties of this compound and outlines detailed protocols for its handling, storage, and stability assessment.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₄O₂S | [7] |

| Molecular Weight | 370.47 g/mol | [7] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | >222°C (decomposes) | [8] |

| Excitation Wavelength | ~350 nm | [2][9] |

| Emission Wavelength | ~550 nm | [2][9] |

| Solubility | Low solubility in water. Readily soluble in organic solvents such as methanol, ethanol, chloroform, and DMSO. | [7][8][10] |

Stability Profile

While specific quantitative stability data for this compound is not extensively published, its chemical structure allows for the prediction of potential degradation pathways. The primary points of vulnerability are the amide bond and the quinoline (B57606) ring system.

Potential Degradation Pathways

-

Hydrolysis: The amide linkage between the biotin (B1667282) and the 6-aminoquinoline (B144246) moiety is susceptible to hydrolysis, particularly under acidic or basic conditions.[11][12] This would result in the cleavage of the molecule into biotin and 6-aminoquinoline.

-

Photodegradation: The 6-aminoquinoline component of the molecule suggests a potential sensitivity to light, particularly UV radiation. Some aminoquinolines are known to be photolabile and can degrade upon exposure to UVA light.[9]

-

Oxidation: While less characterized for this specific molecule, oxidative degradation is a common pathway for many organic molecules, potentially affecting the quinoline or the sulfur atom in the biotin structure.

-

Thermal Degradation: As indicated by its high melting point with decomposition, elevated temperatures can lead to the breakdown of the molecule.[8]

The enzymatic hydrolysis of this compound by biotinidase is the basis of its primary application. This process is a controlled degradation that releases the fluorescent 6-aminoquinoline.

References

- 1. A sensitive fluorimetric rate assay for biotinidase using a new derivative of biotin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of biotinidase activity with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved Identification of Partial Biotinidase Deficiency by Newborn Screening Using Age-Related Enzyme Activity Cutoffs: Reduction of the False-Positive Rate [mdpi.com]

- 6. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 91853-89-3 [smolecule.com]

- 8. This compound | 91853-89-3 [m.chemicalbook.com]

- 9. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

Unveiling the Fluorescence of Biotinyl-6-aminoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of Biotinyl-6-aminoquinoline, a key reagent in various biochemical assays. This document outlines its spectral characteristics, detailed experimental protocols for its use, and a visual representation of the typical workflow for a fluorometric enzyme assay.

Core Spectrofluorometric Properties

This compound is a fluorogenic substrate primarily utilized for the sensitive detection of biotinidase activity. Its fluorescence is quenched in the biotinylated form and significantly increases upon enzymatic cleavage, which releases the highly fluorescent 6-aminoquinoline (B144246). The key spectral data for this compound are summarized below.

| Parameter | Wavelength (nm) |

| Excitation Maximum | 350[1] |

| Emission Maximum | 550[1] |

Experimental Protocols

General Protocol for Determining Fluorescence Spectra

This protocol outlines the general procedure for determining the excitation and emission spectra of a fluorescent compound like this compound using a spectrofluorometer.

Objective: To determine the optimal excitation and emission wavelengths for this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO for stock, aqueous buffer for working solution)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

A. Excitation Spectrum:

-

Prepare a dilute solution of this compound in a suitable buffer.

-

Set the emission monochromator of the spectrofluorometer to the expected emission maximum (e.g., 550 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

-

Record the fluorescence intensity at each excitation wavelength.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum.

B. Emission Spectrum:

-

Using the same sample, set the excitation monochromator to the determined excitation maximum (350 nm).

-

Scan a range of emission wavelengths (e.g., 450 nm to 650 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

The wavelength with the highest recorded intensity is the emission maximum.

Fluorometric Assay for Biotinidase Activity

This protocol describes a sensitive rate assay for determining biotinidase activity using this compound as the substrate. The assay measures the rate of formation of the fluorescent product, 6-aminoquinoline.

Objective: To quantify biotinidase activity in a biological sample.

Materials:

-

This compound substrate solution

-

Biological sample containing biotinidase (e.g., serum, cell lysate)

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.0)

-

Reaction termination reagent (e.g., ethanol)[2]

-

Microplate fluorometer

-

96-well black microplates

Procedure:

-

Reagent Preparation: Prepare a working solution of this compound in the assay buffer. The optimal concentration should be determined empirically but is often in the micromolar range.

-

Sample Preparation: Dilute the biological sample in the assay buffer to ensure the enzyme activity falls within the linear range of the assay.

-

Assay Setup:

-

Pipette the diluted biological sample into the wells of a 96-well black microplate.

-

Include appropriate controls:

-

Blank: Assay buffer without the enzyme sample.

-

Negative Control: A sample known to have no biotinidase activity.

-

Positive Control: A sample with known biotinidase activity.

-

-

-

Reaction Initiation: Add the this compound substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination (for endpoint assays): Add a termination reagent, such as ethanol, to stop the enzymatic reaction[2].

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate fluorometer with excitation set at approximately 350 nm and emission detection at approximately 550 nm. For kinetic assays, measurements are taken at regular intervals during the incubation period.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the rate of the reaction by determining the change in fluorescence over time for kinetic assays.

-

For endpoint assays, compare the fluorescence of the samples to a standard curve generated with known concentrations of 6-aminoquinoline to quantify the amount of product formed.

-

Express biotinidase activity in appropriate units (e.g., nmol/min/mL or U/L)[3].

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for a fluorometric biotinidase activity assay.

This guide provides a foundational understanding of the spectral properties and experimental application of this compound. For specific applications, further optimization of the provided protocols may be necessary to account for variability in sample types and instrumentation.

References

Unveiling the Fluorogenic Potential of Biotinyl-6-aminoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-6-aminoquinoline is a synthetic, fluorescently-labeled biotin (B1667282) derivative that has garnered significant attention as a valuable tool in biochemical assays, particularly for the determination of biotinidase activity.[1][2][3] This compound consists of a biotin moiety linked to a 6-aminoquinoline (B144246) fluorophore. The core principle behind its utility lies in its fluorogenic nature: the fluorescence of the quinoline (B57606) group is quenched when it is part of the larger this compound molecule. Enzymatic cleavage of the amide bond by biotinidase liberates the highly fluorescent 6-aminoquinoline, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4] This property makes it a highly sensitive and specific substrate for fluorometric rate assays.[1]

This technical guide provides a comprehensive overview of the fluorogenic properties of this compound, its primary applications, detailed experimental protocols, and its interaction with key biotin-binding proteins.

Photophysical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₂N₄O₂S | [5] |

| Molecular Weight | 370.48 g/mol | [5] |

| CAS Number | 91853-89-3 | [5] |

| Excitation Wavelength (λex) | 350 nm | [2][3] |

| Emission Wavelength (λem) | 550 nm | [2][3] |

| Fluorescence Quantum Yield (ΦF) | Data not available for this compound. | |

| Fluorescence Lifetime (τ) | Data not available for this compound. | |

| Molar Extinction Coefficient (ε) | Data not available for this compound. |

Properties of 6-Aminoquinoline (the Fluorophore)

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂ | [6] |

| Molecular Weight | 144.17 g/mol | [6][7] |

| Melting Point | 115-119 °C | [7] |

Biochemical Applications: The Biotinidase Activity Assay

The primary and most well-documented application of this compound is as a fluorogenic substrate for the measurement of biotinidase activity.[1][2][3] Biotinidase is a crucial enzyme responsible for the recycling of the vitamin biotin from biocytin (B1667093) and biotinylated peptides.[8][9] Deficiency in this enzyme leads to a range of serious neurological and cutaneous symptoms, making early diagnosis through newborn screening critical.[8][9]

The assay relies on the enzymatic cleavage of this compound. In its intact form, the molecule exhibits minimal fluorescence. Upon incubation with a sample containing biotinidase, the enzyme hydrolyzes the amide bond linking biotin to the 6-aminoquinoline. This releases the free 6-aminoquinoline, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the biotinidase activity in the sample.[4] This method offers a sensitive and continuous rate assay, which is an advantage over older colorimetric endpoint assays.[1]

Signaling Pathway and Mechanism of Action

The "signaling pathway" in this context is a direct enzymatic reaction. The interaction does not trigger a complex cellular signaling cascade but rather serves as a direct measure of a specific enzyme's function.

Caption: Principle of the fluorogenic biotinidase assay.

Experimental Protocols

Fluorometric Rate Assay for Biotinidase Activity

This protocol is adapted from methodologies described for the use of this compound in determining biotinidase activity.

Materials:

-

This compound solution (concentration to be optimized, typically in the micromolar range)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.0)

-

Biological sample (e.g., plasma, serum, or dried blood spot extract)

-

Fluorometer capable of excitation at 350 nm and emission detection at 550 nm

-

Microplates or cuvettes

Procedure:

-

Prepare the reaction mixture: In a microplate well or cuvette, combine the phosphate buffer and the biological sample.

-

Pre-incubate: Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period to allow for temperature equilibration.

-

Initiate the reaction: Add the this compound substrate to the reaction mixture to start the enzymatic reaction.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity at 550 nm with excitation at 350 nm. Record the fluorescence at regular time intervals.

-

Calculate activity: The rate of the reaction (change in fluorescence per unit time) is proportional to the biotinidase activity in the sample. A standard curve using known concentrations of 6-aminoquinoline can be used to convert the fluorescence units to the amount of product formed.

Caption: Workflow for the fluorometric biotinidase activity assay.

Interaction with Avidin (B1170675) and Streptavidin

Biotin exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[10][11] This high-affinity binding is a cornerstone of many biotechnological applications. While specific dissociation constants (Kd) for the interaction of this compound with avidin and streptavidin are not explicitly detailed in the available literature, the general principles of the biotin-avidin/streptavidin interaction are applicable.

| Protein | Dissociation Constant (Kd) for Biotin | Source |

| Avidin | ~10⁻¹⁵ M | [10][11] |

| Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | [11][12] |

The presence of the 6-aminoquinoline moiety may slightly alter the binding affinity compared to free biotin, but the interaction is expected to remain very strong. This strong binding can be utilized for the immobilization of this compound on avidin or streptavidin-coated surfaces for various assay formats or for affinity purification purposes.

Synthesis

Conclusion

This compound is a powerful fluorogenic substrate that enables sensitive and continuous measurement of biotinidase activity. Its well-defined spectral properties and the robust nature of the enzymatic assay have made it a valuable tool, particularly in the critical area of newborn screening for biotinidase deficiency. While a more detailed characterization of its photophysical properties and specific binding kinetics with avidin and streptavidin would be beneficial, the existing data firmly establishes its utility in its primary application. Further research could explore its potential in other applications where the specific detection of biotinidase or the fluorogenic release of a reporter molecule is desired.

References

- 1. A sensitive fluorimetric rate assay for biotinidase using a new derivative of biotin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Recovery of enzyme activity in biotinidase deficient individuals during early childhood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C19H22N4O2S | CID 83881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-氨基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Recovery of enzyme activity in biotinidase deficient individuals during early childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Biotinyl-6-aminoquinoline in Cancer Cell Growth Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-6-aminoquinoline is a synthetic, fluorescent compound primarily recognized for its application as a substrate in biotinidase activity assays. Beyond its diagnostic utility, preliminary research suggests that this compound exhibits anti-proliferative effects against various cancer cell lines in vitro, positioning it as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer cell growth inhibition. It details its proposed mechanisms of action, including the inhibition of quinolinate synthase and targeted drug delivery via the biotin (B1667282) receptor. While specific quantitative data on the direct anti-cancer efficacy of this compound is not extensively available in peer-reviewed literature, this guide presents data from closely related biotinylated compounds to offer a comparative framework. Detailed experimental protocols for assessing cytotoxicity and investigating relevant signaling pathways are also provided, alongside visualizations of these pathways and workflows to support further research and drug development efforts in this area.

Introduction

This compound is a molecule comprised of a biotin moiety linked to a 6-aminoquinoline (B144246) fluorophore.[1] Historically, its principal application has been in the field of clinical biochemistry as a sensitive substrate for the fluorimetric determination of biotinidase activity. Biotinidase is a crucial enzyme for the recycling of the vitamin biotin, and its deficiency can lead to serious metabolic disorders.

In recent years, the potential for this compound to act as an anti-cancer agent has emerged. This interest is predicated on two key aspects of its structure: the 6-aminoquinoline core and the biotin tag. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anti-cancer properties. The biotin component offers the potential for targeted delivery to cancer cells, which often overexpress biotin receptors to meet their heightened metabolic demands.

This guide will delve into the proposed mechanisms by which this compound may inhibit cancer cell growth, provide relevant quantitative data from related compounds, and detail the experimental protocols necessary to investigate its efficacy and mechanisms of action.

Proposed Mechanisms of Action

The anti-cancer activity of this compound is hypothesized to occur through two primary, and potentially synergistic, mechanisms:

Inhibition of Quinolinate Synthase

This compound was initially designed as a substrate for quinolinate synthase, a key enzyme in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism and DNA repair, and cancer cells exhibit a high demand for it. By acting as a competitive inhibitor of quinolinate synthase, this compound could disrupt NAD+ biosynthesis, leading to an energy crisis and subsequent inhibition of cancer cell proliferation and survival.

Figure 1: Proposed mechanism of quinolinate synthase inhibition.

Targeted Drug Delivery via Biotin Receptor-Mediated Endocytosis

Many types of cancer cells, including those of the breast, lung, and ovaries, overexpress biotin receptors on their surface to facilitate the uptake of this essential vitamin. The biotin moiety of this compound can act as a targeting ligand, binding with high affinity to these receptors. This interaction can trigger receptor-mediated endocytosis, leading to the internalization of the compound specifically into cancer cells. This targeted delivery could increase the intracellular concentration of the cytotoxic 6-aminoquinoline portion, thereby enhancing its anti-cancer effect while minimizing off-target toxicity to healthy cells.

Figure 2: Biotin receptor-mediated targeted drug delivery.

Downstream Signaling Pathway Inhibition (Hypothesized)

The broader class of aminoquinolines has been shown to interfere with critical intracellular signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. It is plausible that upon internalization, the 6-aminoquinoline moiety of this compound could exert similar inhibitory effects, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Figure 3: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data on Anti-Proliferative Activity

While direct, peer-reviewed quantitative data (e.g., IC50 values) for the anti-proliferative activity of this compound against specific cancer cell lines could not be located in the conducted searches, data from studies on other biotinylated anti-cancer compounds provide a valuable reference for the potential efficacy of such targeted molecules.

Table 1: Anti-proliferative Activity of Biotinylated Colchicine (B1669291) Derivatives

| Compound | Cancer Cell Line | IC50 (µM) ± SD |

| Deac-SS-Biotin (9) | SGC-7901 (Gastric Adenocarcinoma) | 0.124 ± 0.011 |

| A549 (Lung Adenocarcinoma) | 0.085 ± 0.008 | |

| HeLa (Cervical Carcinoma) | 0.108 ± 0.010 | |

| Deac-Biotin (10) | SGC-7901 (Gastric Adenocarcinoma) | 4.90 ± 0.18 |

| A549 (Lung Adenocarcinoma) | 4.85 ± 0.13 | |

| HeLa (Cervical Carcinoma) | 6.35 ± 0.11 | |

| Data extracted from a study on biotinylated colchicine derivatives and is provided for comparative purposes. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-cancer properties.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

Figure 4: General workflow for in vitro cytotoxicity assessment.

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (specific to the cell line)

-

96-well flat-bottom plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol provides a general framework for assessing the activation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cancer cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Synthesis of this compound

General Synthetic Scheme:

-

Activation of Biotin: The carboxylic acid of biotin is typically activated to facilitate amide bond formation. This can be achieved by converting it to an active ester, such as an N-hydroxysuccinimide (NHS) ester, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling Reaction: The activated biotin is then reacted with 6-aminoquinoline in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.

-

Purification: The resulting this compound is then purified from the reaction mixture using techniques such as column chromatography or recrystallization.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel anti-cancer agents. Its dual potential for inhibiting a key metabolic enzyme and for targeted delivery to cancer cells warrants further investigation. The lack of extensive, publicly available data on its direct anti-proliferative effects highlights a significant gap in the current research landscape.

Future research should focus on:

-

Systematic in vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms underlying its anti-cancer activity, including direct measurement of its effect on quinolinate synthase and the PI3K/Akt/mTOR pathway.

-

Validation of targeted delivery: Confirming the role of biotin receptor-mediated endocytosis in the uptake of this compound by cancer cells.

-

In vivo efficacy studies: Assessing the anti-tumor activity and toxicity of this compound in preclinical animal models of cancer.

The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on these critical next steps in evaluating the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Biotinidase Activity Assay using Biotinyl-6-aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of biotinidase activity using the fluorogenic substrate Biotinyl-6-aminoquinoline. This continuous, fluorometric rate assay is a sensitive method for quantifying biotinidase activity in biological samples, such as serum and dried blood spots (DBS).

Introduction

Biotinidase is a crucial enzyme responsible for recycling the vitamin biotin (B1667282), an essential cofactor for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] Biotinidase deficiency is an autosomal recessive inherited disorder that, if left untreated, can lead to severe neurological and cutaneous symptoms.[2][3] Early diagnosis through newborn screening and subsequent monitoring of biotinidase activity is critical for timely intervention and management of the disorder.[4]

The assay described here utilizes this compound, a non-fluorescent substrate that is enzymatically cleaved by biotinidase to release biotin and the highly fluorescent product, 6-aminoquinoline (B144246).[2][5] The rate of increase in fluorescence is directly proportional to the biotinidase activity in the sample.[5] This method offers high sensitivity and is suitable for high-throughput screening applications.

Quantitative Data Summary

The following table summarizes the ranges of biotinidase activity observed in human serum, which are used to classify individuals with biotinidase deficiency.

| Classification | Biotinidase Activity (nmol/min/mL) | Description |

| Normal | 4.4 - 10.0[3][6] | Individuals with normal enzyme function. |

| Partial Deficiency | 10-30% of mean normal activity[6] | May be asymptomatic but can develop symptoms under stress.[5] |

| Profound Deficiency | <10% of mean normal activity[6] | At high risk for developing severe clinical symptoms if untreated.[5] |

| Heterozygous Carrier | Suggestive range: 2.2 - 5.1 | Often asymptomatic, with activity levels that can overlap with partial deficiency.[7] |

Note: Mean normal biotinidase activity is approximately 7.1 ± 1.2 nmol/min/mL in serum.[3][6] Laboratories should establish their own reference ranges.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical role of biotinidase and the experimental workflow for the activity assay.

Figure 1: Role of Biotinidase in Biotin Recycling.

Figure 2: Biotinidase Activity Assay Workflow.

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

6-aminoquinoline (Standard)

-

Phosphate (B84403) Buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)

-

EDTA (e.g., 5 mM)

-

Deionized Water

-

Microplate Fluorometer (with excitation at ~355 nm and emission at ~460 nm)

-

96-well black microplates

-

Incubator (37°C)

-

Biological samples (Serum or Dried Blood Spots)

-

For DBS: Puncher (e.g., 3 mm) and elution buffer

Assay Protocol for Serum Samples

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM potassium phosphate buffer containing 5 mM EDTA, and adjust the pH to 6.0.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration in the assay will depend on the specific experimental design, but a starting point could be a working solution that results in a final assay concentration in the low micromolar range.

-

Standard Curve: Prepare a series of dilutions of 6-aminoquinoline in the assay buffer to generate a standard curve for quantifying the product of the enzymatic reaction.

-

-

Sample Preparation:

-

Collect whole blood and separate the serum according to standard laboratory procedures.

-

Serum samples can be stored at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

-

-

Assay Procedure:

-

Equilibrate all reagents and samples to room temperature before use.

-

In a 96-well black microplate, add a specific volume of serum sample to each well.

-

To initiate the reaction, add the this compound working solution to each well. The final volume in each well should be consistent.

-

Immediately place the microplate in a microplate fluorometer pre-set to 37°C.

-

Measure the fluorescence kinetically at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[2] Readings should be taken at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Determine the rate of the reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve for each sample.

-

Use the 6-aminoquinoline standard curve to convert the rate of fluorescence change into the rate of product formation (nmol/min).

-

Calculate the biotinidase activity in the serum sample and express it as nmol/min/mL.

-

Assay Protocol for Dried Blood Spots (DBS)

-

Sample Preparation:

-

Punch a 3 mm disc from the dried blood spot.

-

Place the disc into a well of a microplate or a microcentrifuge tube.

-

Add a defined volume of elution buffer (e.g., the assay buffer) to elute the enzyme from the paper. This may involve incubation on a shaker.[8]

-

-

Assay Procedure:

-

Follow the same procedure as for serum samples, using the eluate from the DBS instead of serum.

-

The incubation time for the enzymatic reaction may need to be longer for DBS samples to ensure sufficient product formation for detection.[8]

-

-

Data Analysis:

-

Calculate the biotinidase activity as described for serum samples. The activity can be expressed per volume of blood, assuming a standard volume for a 3 mm punch.

-

Important Considerations:

-

It is crucial to include positive and negative controls in each assay run to ensure the validity of the results.

-

A substrate-free blank should be run for each sample to account for any background fluorescence.

-

The linearity of the assay should be established to ensure that the measured activity is within the dynamic range of the assay.

-

Certain medications, such as sulfa drugs, may interfere with the assay.[9]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative Analytical Method for the Determination of Biotinidase Activity in Dried Blood Spot Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotinidase Deficiency Screening | Fluorescent Assay for Newborns [lacar-mdx.com]

- 6. Biotinidase Deficiency: Prevalence, Impact And Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Incidence of Biotinidase Deficiency from a Pilot Newborn Screening Study in Minas Gerais, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tulipgroup.com [tulipgroup.com]

- 9. droracle.ai [droracle.ai]

HPLC-based determination of biotinidase activity with Biotinyl-6-aminoquinoline

An HPLC-Based Application Note and Protocol for the Determination of Biotinidase Activity Using Biotinyl-6-aminoquinoline

Application Note

Introduction

Biotinidase is a critical enzyme responsible for the recycling of the vitamin biotin (B1667282) (Vitamin B7). It catalyzes the cleavage of biotin from biocytin (B1667093) and biotinylated peptides, making free biotin available for its role as a cofactor for several carboxylases essential in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. A deficiency in biotinidase activity leads to an inherited metabolic disorder that can result in severe neurological and cutaneous symptoms if left untreated. Early and accurate diagnosis through the measurement of biotinidase activity is therefore crucial.

This application note describes a sensitive and specific method for the determination of biotinidase activity in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The assay utilizes the synthetic substrate this compound, which is enzymatically hydrolyzed by biotinidase to produce the highly fluorescent molecule 6-aminoquinoline (B144246). The amount of 6-aminoquinoline produced is directly proportional to the biotinidase activity in the sample. This HPLC-based method offers significant advantages over traditional colorimetric assays, including higher specificity and reduced interference from other substances present in biological matrices.

Principle of the Method

The enzymatic reaction involves the incubation of a biological sample (e.g., serum, plasma, or dried blood spot extract) with the substrate this compound in an appropriate buffer. Biotinidase present in the sample cleaves the amide bond of the substrate, releasing biotin and the fluorescent product, 6-aminoquinoline. The reaction is terminated by the addition of an acid, such as trichloroacetic acid (TCA), which also serves to precipitate proteins. After centrifugation, the supernatant containing the fluorescent product is injected into a reverse-phase HPLC system. The 6-aminoquinoline is separated from the unreacted substrate and other sample components and is quantified by a fluorescence detector. The enzymatic activity is then calculated based on the amount of 6-aminoquinoline produced over a specific time period.

Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a fluorescence detector.

-

Reverse-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Centrifuge capable of reaching at least 10,000 x g.

-

Incubator or water bath set to 37°C.

-

Vortex mixer.

-

Pipettes and general laboratory glassware.

-

This compound (Substrate).

-

6-Aminoquinoline (Standard).

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Potassium phosphate (B84403) monobasic and dibasic.

-

Trichloroacetic acid (TCA).

-

Deionized water.

Experimental Protocols

1. Preparation of Reagents and Standards

-

Phosphate Buffer (100 mM, pH 6.0): Prepare by mixing appropriate volumes of 100 mM potassium phosphate monobasic and 100 mM potassium phosphate dibasic solutions to achieve a pH of 6.0.

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and bring to the final volume with Methanol. Store at -20°C. Note: The solubility of this compound in aqueous buffers is limited.

-

Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 with Phosphate Buffer (100 mM, pH 6.0) immediately before use.

-

Reaction Stop Solution (10% w/v TCA): Dissolve 10 g of trichloroacetic acid in deionized water and bring the volume to 100 mL.

-

6-Aminoquinoline Standard Stock Solution (1 mM): Dissolve an appropriate amount of 6-aminoquinoline in methanol to prepare a 1 mM stock solution. Store protected from light at 4°C.

-

Working Standard Solutions: Prepare a series of working standards by diluting the 6-Aminoquinoline Standard Stock Solution with the mobile phase to final concentrations ranging from 0.1 µM to 50 µM. These will be used to generate a calibration curve.

2. Sample Preparation (Serum/Plasma)

-

Bring serum or plasma samples to room temperature.

-

In a microcentrifuge tube, add 50 µL of the sample.

-

Add 150 µL of Phosphate Buffer (100 mM, pH 6.0).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the Working Substrate Solution (1 mM).

-

Vortex briefly and incubate at 37°C for 60 minutes.

-

Terminate the reaction by adding 50 µL of the Reaction Stop Solution (10% w/v TCA).

-

Vortex thoroughly for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis

The following are recommended starting conditions and may require optimization for your specific HPLC system and column.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 10% B; 18-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 350 nm, Emission: 550 nm Note: Other wavelengths (e.g., Ex: 355 nm, Em: 405 nm) have been reported in kit literature. It is advisable to determine the optimal wavelengths on the specific instrument being used. |

| Expected Retention Time | The retention time for 6-aminoquinoline should be determined by injecting a standard solution. It is expected to elute during the gradient phase. |

4. Data Analysis and Calculation

-

Generate a calibration curve by plotting the peak area of the 6-aminoquinoline standards against their known concentrations.

-

Determine the concentration of 6-aminoquinoline in the processed samples by interpolating their peak areas from the calibration curve.

-

Calculate the biotinidase activity using the following formula:

Activity (nmol/min/mL) = (C x V_total) / (t x V_sample)

Where:

-

C = Concentration of 6-aminoquinoline in the injected sample (µM, which is equivalent to nmol/mL)

-

V_total = Total volume of the reaction mixture before injection (in mL)

-

t = Incubation time (in minutes)

-

V_sample = Volume of the biological sample used (in mL)

-

Method Validation and Performance

While the following data is for a similar HPLC-based biotinidase assay using a different substrate (biotinidyl-4-aminobenzoic acid), it provides an indication of the expected performance of this type of method.[1]

Table 1: Quantitative Performance Characteristics

| Parameter | Result |

| Linearity Range | 5 - 1000 µmol/L[1] |

| Correlation Coefficient (r²) | > 0.995[1] |

| Limit of Detection (LOD) | 2.5 µmol/L[1] |

| Limit of Quantification (LOQ) | 5.0 µmol/L[1] |

| Precision (Intra-assay) | < 10% CV[1] |

| Precision (Inter-assay) | < 10% CV[1] |

Visualizations

Caption: Enzymatic cleavage of this compound by biotinidase.

Caption: Experimental workflow for biotinidase activity determination.

References

Application Notes: Fluorometric Measurement of Biotinidase Activity in Serum and Plasma using Biotinyl-6-aminoquinoline

Introduction

Biotinidase is a critical enzyme responsible for recycling the essential B-vitamin, biotin (B1667282).[1] This process makes biotin available as a cofactor for several carboxylase enzymes vital for gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] A deficiency in biotinidase activity, an autosomal recessive inherited disorder, disrupts this recycling process, leading to severe neurological and cutaneous symptoms if left untreated.[1][3] Profound biotinidase deficiency is characterized by less than 10% of normal enzyme activity, while partial deficiency ranges from 10% to 30% of mean normal activity.[4]

Early diagnosis through newborn screening or testing of symptomatic individuals is crucial, as treatment with pharmacological doses of biotin can prevent irreversible complications.[5][6] This document details a sensitive fluorometric rate assay for the determination of biotinidase activity in human serum and plasma using Biotinyl-6-aminoquinoline as a fluorogenic substrate.[2][7]

Assay Principle

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, by biotinidase present in the sample. The reaction yields two products: biotin and the highly fluorescent 6-aminoquinoline (B144246) (6-AQ). The rate of increase in fluorescence intensity is directly proportional to the biotinidase activity in the sample.[2][6] The fluorescence of 6-AQ is monitored at an emission wavelength of approximately 460 nm with an excitation wavelength of 355 nm.[2]

Caption: Enzymatic cleavage of this compound by biotinidase.

Quantitative Data Summary

The following tables summarize the key chemical and performance characteristics of the biotinidase assay using this compound.

Table 1: Substrate and Product Characteristics

| Compound | Molecular Formula | Molecular Weight | Excitation (nm) | Emission (nm) |

| This compound | C₁₉H₂₂N₄O₂S | 370.47 g/mol [8][9] | ~350-355[2][10] | N/A (Substrate) |

| 6-Aminoquinoline (Product) | C₉H₈N₂ | 144.18 g/mol | ~355[2] | ~460[2] |

Table 2: Assay Performance and Clinical Parameters

| Parameter | Value | Reference |

| Michaelis Constant (Km) | 22 µM | [3] |

| Sample Type | Serum or Plasma | [5] |

| Incubation Temperature | 37°C | [2] |

| Linearity Study Example | Recovery (%) | [2] |

| Standard 1 (3.33 U/L) | 100.1% | [2] |

| Standard 2 (16.67 U/L) | 110% | [2] |